N-(2-methoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide, also known as MPN, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. MPN belongs to the class of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, which have been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties.
Scientific Research Applications
- MPN has been investigated for its potential as an anticancer agent. Studies suggest that it inhibits cell proliferation and induces apoptosis in cancer cells. Researchers have explored its activity against specific cancer types, such as breast cancer, lung cancer, and leukemia .
- MPN demonstrates anti-inflammatory properties by modulating key pathways involved in inflammation. It may be useful in conditions like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .
- MPN has shown promise in protecting neurons from oxidative stress and neurodegenerative processes. Researchers are investigating its potential in treating neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .
- MPN exhibits antimicrobial effects against bacteria and fungi. It could be explored as a novel antimicrobial agent or as part of combination therapies .
- MPN has been studied for its impact on metabolic pathways. It may influence glucose metabolism, lipid homeostasis, and insulin sensitivity. Researchers are exploring its potential in managing diabetes and obesity .
- In organic synthesis, MPN serves as a ligand in Rhodium(III)-catalyzed C–H functionalization reactions. For instance, it participates in the formation of 1H-indazoles through a hydrazine-directed C–H functionalization pathway .
Anticancer Properties
Anti-Inflammatory Effects
Neuroprotection
Antimicrobial Activity
Metabolic Disorders
Rhodium-Catalyzed Reactions
properties
IUPAC Name |
N-(2-methoxyphenyl)-6-pyrazol-1-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-22-14-6-3-2-5-13(14)19-16(21)12-7-8-15(17-11-12)20-10-4-9-18-20/h2-11H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKECFHMCUMAZMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.